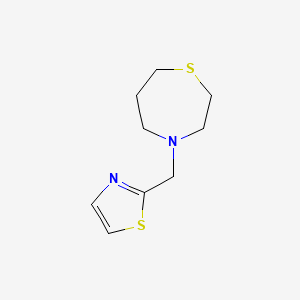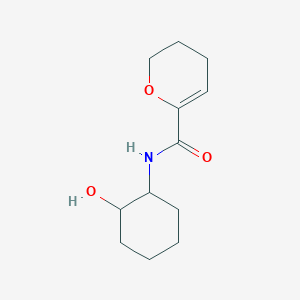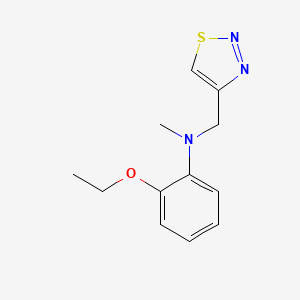
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is not well understood. However, it is thought that this compound may act by inhibiting the growth of bacterial and fungal cells through disruption of their cell membranes. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane may also act by interfering with the synthesis of essential biomolecules in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane are not well studied. However, it is thought that this compound may have potential applications in the treatment of bacterial and fungal infections, as well as in the synthesis of novel materials with unique properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. This makes it a promising candidate for use as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving yield and purity. Additionally, further studies could be conducted to determine the mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane and its potential applications in the treatment of bacterial and fungal infections. Finally, research could also focus on the use of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in the synthesis of novel materials with unique properties.
Synthesis Methods
The synthesis of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane involves the reaction of 2-aminothiazole with 2-chloroacetaldehyde in the presence of a suitable base. This reaction results in the formation of a thiazolium intermediate, which is then reacted with a thioamide to produce the final product. The reaction conditions for this synthesis method can be optimized to yield high purity and yield of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane.
Scientific Research Applications
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for use as a therapeutic agent. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been shown to have potential applications in the field of materials science, where it can be used to synthesize novel materials with unique properties.
properties
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-3-11(4-7-12-5-1)8-9-10-2-6-13-9/h2,6H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJZVLVWRCGBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)


![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)